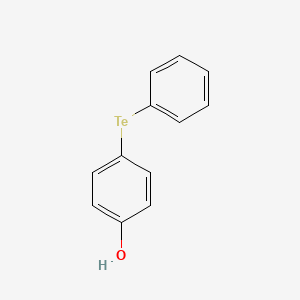

Phenol, 4-(phenyltelluro)-

説明

4-(フェニルテルル)フェノールは、フェニル基がテルル原子に結合し、そのテルル原子がフェノール環のパラ位に結合した有機テルル化合物です。

特性

CAS番号 |

144382-05-8 |

|---|---|

分子式 |

C12H10OTe |

分子量 |

297.8 g/mol |

IUPAC名 |

4-phenyltellanylphenol |

InChI |

InChI=1S/C12H10OTe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H |

InChIキー |

YIEMDZCYMGKLBB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)O |

製品の起源 |

United States |

準備方法

合成ルートと反応条件: 4-(フェニルテルル)フェノールの合成は、通常、フェノールとフェニルテルル試薬の反応によって行われます。一般的な方法の1つは、水素化ホウ素ナトリウムなどの還元剤の存在下、フェノールとジフェニルジテルリドを反応させることです。反応は通常、エタノールやメタノールなどの有機溶媒中で、穏和な条件下で行われます。

工業生産方法: 4-(フェニルテルル)フェノールの特定の工業生産方法はよく文書化されていませんが、一般的なアプローチは、実験室規模の合成方法を拡大することです。これには、高い収率と純度を確保するための反応条件の最適化、およびテルル化合物の毒性のため、安全対策の実施が含まれます。

3. 化学反応解析

反応の種類: 4-(フェニルテルル)フェノールは、次のようなさまざまな化学反応を起こします。

酸化: テルル原子は、テルルオキシドまたはテルルロンを形成するために酸化される可能性があります。

還元: この化合物は、テルルを含まないフェノール誘導体を形成するために還元される可能性があります。

置換: 求電子置換反応は、ヒドロキシル基に対してオルト位およびパラ位で起こる可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素や過酸などの試薬が一般的に使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムが一般的な還元剤です。

置換: 臭素や塩素などのハロゲン化剤は、穏和な条件下で使用できます。

主な生成物:

酸化: テルルオキシドまたはテルルロンの生成。

還元: テルルを含まないフェノール誘導体の生成。

置換: ハロゲン化フェノール誘導体の生成。

4. 科学研究への応用

4-(フェニルテルル)フェノールは、科学研究でいくつかの用途があります。

生物学: テルルが存在するため、その潜在的な抗酸化特性が研究されています。

医学: 特にユニークな作用機序を持つ新規薬物の開発における、薬剤における潜在的な用途について調査されています。

化学反応の分析

Radical-Trapping Antioxidant Activity

The phenyltelluro group enhances radical-trapping efficiency through a dual mechanism involving oxygen-atom transfer (OAT) and hydrogen-atom transfer (HAT) .

Mechanism (Fig. 1):

-

OAT : The tellurium atom accepts an oxygen atom from lipid peroxyl radicals (ROO- ), forming a telluroxide intermediate (R–Te=O).

-

HAT : The phenolic hydroxyl group donates a hydrogen atom to the resulting alkoxyl radical (RO- ), regenerating the tellurium compound.

-

Regeneration : Thiol co-antioxidants (e.g., N-acetylcysteine) reduce the telluroxide back to the active form, enabling catalytic radical quenching .

Key Findings :

-

Inhibition Times : Compounds with electron-donating para-substituents on the phenyltelluro group (e.g., –OCH₃) exhibit prolonged inhibition times (T<sub>inh</sub> = 571–609 min) compared to α-tocopherol (T<sub>inh</sub> = 180 min) .

-

Thiol Consumption : Tellurium-based antioxidants increase thiol consumption rates (e.g., 150–200 µM/h) due to regeneration cycles, contrasting with non-regenerative antioxidants like α-tocopherol (33 µM/h) .

| Property | 4-(Phenyltelluro)phenol | α-Tocopherol |

|---|---|---|

| Inhibition Time (min) | 571–609 | 180 |

| Thiol Consumption (µM/h) | 150–200 | 33 |

Electrophilic Aromatic Substitution

The phenolic ring remains activated for electrophilic substitution, though the bulky phenyltelluro group induces steric and electronic effects:

-

Nitration : Reactions with dilute HNO₃ yield 2-nitro and 4-nitro derivatives. The para position is favored due to resonance stabilization from the –OH group .

-

Halogenation : Bromination in non-polar solvents produces mono-substituted products (e.g., 3-bromo-4-(phenyltelluro)phenol), while bromine water leads to trisubstitution at the 2,4,6 positions .

Directing Effects :

-

The –OH group strongly activates the ring (ortho/para-directing).

-

The phenyltelluro group, a moderate electron donor via resonance, slightly deactivates the ring but does not override –OH’s directing influence .

Oxidation and Redox Reactivity

Tellurium’s variable oxidation states (–II, +IV, +VI) enable diverse redox transformations:

-

Oxidation to Telluroxides : Reaction with H₂O₂ or ROO- forms telluroxides (Ar–Te=O), which decompose to Te(IV) species under strong oxidative conditions .

-

Disproportionation : In acidic media, Te(–II) can disproportionate to elemental Te(0) and Te(IV) oxides .

Stability :

-

Tellurium’s lower electronegativity compared to sulfur or selenium increases susceptibility to oxidation, necessitating stabilizing co-antioxidants (e.g., thiols) .

Comparative Reactivity with Selenium and Sulfur Analogs

Tellurium’s larger atomic radius and polarizability result in:

-

Higher Radical-Trapping Efficiency : Rate constants (k<sub>inh</sub>) for tellurium phenols exceed those of selenium and sulfur analogs by 2–3 orders of magnitude .

-

Reduced Hydrolytic Stability : Tellurium compounds are more prone to hydrolysis than sulfur/selenium counterparts, limiting their use in aqueous media .

Synthetic Limitations and Challenges

科学的研究の応用

Phenol, 4-(phenyltelluro)- has several applications in scientific research:

Biology: Studied for its potential antioxidant properties due to the presence of tellurium.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of novel drugs with unique mechanisms of action.

作用機序

4-(フェニルテルル)フェノールの作用機序には、さまざまな分子標的との相互作用が含まれます。テルル原子は、酸化還元反応に関与し、生物分子の酸化状態に影響を与える可能性があります。これは、酸化ストレスや炎症に関与する細胞経路の調節につながる可能性があります。この化合物は求電子置換反応を起こすこともできるため、生物系内の酵素や受容体と相互作用することができます。

類似の化合物:

フェノール: テルル原子を含まない親化合物。

チオフェノール: テルルではなく硫黄原子を含む。

セレノフェノール: テルルではなくセレン原子を含む。

比較: 4-(フェニルテルル)フェノールは、テルル原子の存在により独特であり、異なる化学的および生物学的特性を付与します。フェノール、チオフェノール、セレノフェノールと比較して、テルルを含む化合物は、特に酸化還元反応において、異なる反応パターンを示します。これは、テルルの一意の特性が有利となる特定の用途に役立つ化合物にします。

類似化合物との比較

Phenol: The parent compound, which lacks the tellurium atom.

Thiophenol: Contains a sulfur atom instead of tellurium.

Selenophenol: Contains a selenium atom instead of tellurium.

Comparison: Phenol, 4-(phenyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties. Compared to phenol, thiophenol, and selenophenol, the tellurium-containing compound exhibits different reactivity patterns, particularly in redox reactions. This makes it a valuable compound for specific applications where the unique properties of tellurium are advantageous.

Q & A

Basic: What are the common synthetic routes for 4-(phenyltelluro)phenol, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2-(phenyltelluro)prop-2-en-1-ol (a structural analog) was synthesized via tellurium insertion into alkenols, yielding 24% with NMR confirmation (δ 7.82-7.76 ppm for aromatic protons, δ 4.21 ppm for -CH2OH) . Key steps:

- Use of aziridine/thiirane precursors for organotelluride synthesis .

- Characterization via H/C NMR, focusing on tellurium-induced deshielding in aromatic regions.

Basic: How do physical properties (e.g., solubility, stability) impact experimental design for 4-(phenyltelluro)phenol?

Methodological Answer:

The compound’s stability is sensitive to oxidation and humidity. Design considerations:

- Storage: Under inert gas (N2/Ar) to prevent Te oxidation.

- Solubility: Polar aprotic solvents (e.g., DMSO) enhance stability; avoid acidic conditions to prevent toxic gas release (e.g., H2Te) .

- Reactivity: Monitor via TLC or UV-Vis spectroscopy for degradation during catalysis studies .

Advanced: How can researchers resolve contradictions in reported catalytic activities of phenyltelluro-phenol derivatives?

Methodological Answer:

Contradictions often arise from nonbonded interactions (e.g., Te⋯O/S) influencing glutathione peroxidase (GPx)-like activity. Strategies:

- Control experiments: Compare β-phenyltelluro amines (lacking Te⋯O/S interactions) with derivatives containing such interactions .

- Kinetic analysis: Use Michaelis-Menten models to isolate catalytic efficiency (kcat/Km) from substrate binding effects.

- Computational modeling: DFT studies to map Te-ligand distances and orbital overlaps .

Advanced: What spectroscopic and computational methods validate the electronic effects of the tellurium substituent?

Methodological Answer:

- NMR: Te NMR detects electronic environments (δ 500-900 ppm for aryl-Te compounds) .

- X-ray crystallography: Resolves Te-C bond lengths (~2.05 Å) and coordination geometry.

- DFT calculations: Predict redox potentials and HOMO-LUMO gaps to correlate with experimental antioxidant activity .

Basic: What safety protocols are critical for handling 4-(phenyltelluro)phenol in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, sealed goggles, and fume hoods mandatory due to Te toxicity .

- Spill management: Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

- First aid: Immediate eye irrigation (15 mins) for exposure; monitor for delayed allergic reactions .

Advanced: How do reaction conditions (e.g., solvent, temperature) influence electrophilic substitution pathways in phenyltelluro-phenols?

Methodological Answer:

- Solvent effects: Polar solvents (e.g., MeCN) stabilize transition states in Friedel-Crafts alkylation.

- Temperature control: Low temps (0–5°C) suppress side reactions during nitration/sulfonation .

- Catalyst screening: Iron-chromium oxides enhance regioselectivity in methylation (e.g., 2,6-dimethylphenol synthesis) .

Advanced: What strategies address reproducibility challenges in synthesizing enantiopure phenyltelluro-phenol derivatives?

Methodological Answer:

- Chiral auxiliaries: Use (-)-menthol or BINOL to induce asymmetry during Te insertion .

- Chromatography: Chiral HPLC (e.g., Chiralpak IA) with hexane/IPA mobile phase for enantiomer separation.

- Crystallization: Slow evaporation from ethanol/water mixtures to isolate stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。